Streptolidine -

Streptolidine

Catalog Number: EVT-1588544
CAS Number:
Molecular Formula: C6H12N4O3
Molecular Weight: 188.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Streptolidine is a bicyclic amino acid that plays a crucial role in the structure of several natural antibiotics, particularly streptothricin and streptolin, which are derived from the Streptomyces genus. Its unique structure was first elucidated through chemical degradation methods and later confirmed using X-ray crystallography. Streptolidine is characterized by its involvement in the biosynthesis of these antibiotics, making it significant in both natural product chemistry and medicinal applications.

Source and Classification

Streptolidine is classified as an amino acid and is primarily isolated from the hydrolyzates of Streptomyces antibiotics, specifically streptothricin and streptolin. It has been recognized for its structural complexity and its role as a building block in the synthesis of various bioactive compounds. The compound is often studied in the context of antibiotic development due to its integral presence in the molecular architecture of potent antimicrobial agents.

Synthesis Analysis

Methods

The synthesis of streptolidine can be approached through various methods, including:

  • Biosynthetic Pathways: The biosynthesis of streptolidine involves complex enzymatic reactions where specific gene clusters in Streptomyces species encode for enzymes that catalyze the formation of this compound. Notably, enzymes such as dihydroxylases and cyclases are pivotal in converting L-arginine into streptolidine through hydroxylation and cyclization processes .
  • Chemical Synthesis: Synthetic approaches have also been developed using starting materials like D-ribose and D-xylose. These methods typically involve multi-step reactions that include protection-deprotection strategies, stereoselective transformations, and coupling reactions to construct the bicyclic structure characteristic of streptolidine .

Technical Details

The total synthesis of streptolidine has been achieved through convergent routes that allow for high efficiency and yield. For instance, recent methodologies have utilized Burgess reagent-mediated installations and azidation reactions that facilitate the construction of complex molecular frameworks .

Molecular Structure Analysis

Structure

Streptolidine features a bicyclic structure with a distinctive lactam moiety. Its molecular formula is C₈H₁₄N₂O, indicating the presence of two nitrogen atoms within its framework.

Data

  • Molecular Weight: Approximately 158.21 g/mol
  • Structural Characteristics: The compound exhibits chirality at specific centers, contributing to its biological activity. The absolute configuration has been established through X-ray crystallography, revealing specific stereochemical arrangements critical for its function .
Chemical Reactions Analysis

Streptolidine participates in various chemical reactions relevant to its role as a precursor in antibiotic biosynthesis:

  • Hydroxylation Reactions: Enzymatic hydroxylation processes convert L-arginine into hydroxylated intermediates, which subsequently cyclize to form streptolidine .
  • Cyclization: The conversion of hydroxylated arginine derivatives into the bicyclic structure involves elimination/addition reactions catalyzed by specific enzymes .

Technical Details

The reaction mechanisms involve complex enzyme-substrate interactions where factors such as metal ion cofactors (e.g., iron) play essential roles in facilitating these transformations .

Mechanism of Action

The mechanism by which streptolidine exerts its biological effects is closely tied to its incorporation into larger antibiotic structures like streptothricin.

Process

  1. Incorporation into Antibiotics: Streptolidine is integrated into the antibiotic framework through glycosidic linkages with other components like D-gulosamine.
  2. Antimicrobial Activity: The presence of streptolidine enhances the binding affinity of antibiotics to bacterial ribosomes, inhibiting protein synthesis and leading to bactericidal effects.

Data

Research indicates that modifications to the streptolidine moiety can significantly affect antimicrobial potency, underscoring its importance in drug design .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Streptolidine typically appears as a white crystalline solid.
  • Solubility: It is soluble in water and polar solvents due to its amino acid nature.

Chemical Properties

  • Stability: Streptolidine is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The compound can undergo typical amino acid reactions, including acylation and alkylation.

Relevant data on melting points or specific reactivity profiles are often context-dependent based on synthetic or biological applications.

Applications

Streptolidine has significant scientific uses primarily in medicinal chemistry:

  • Antibiotic Development: Its role as a structural component in antibiotics like streptothricin makes it a target for synthetic modifications aimed at enhancing antimicrobial efficacy.
  • Biosynthetic Studies: Investigations into the biosynthetic pathways involving streptolidine provide insights into enzyme functions and potential biotechnological applications for antibiotic production .
Biosynthesis Pathways of Streptolidine in Microbial Systems

Enzymatic Mechanisms of Streptolidine Formation from L-Arginine Precursors

The biosynthesis of streptolidine initiates from the proteogenic amino acid L-arginine, which undergoes a multi-step enzymatic transformation to form the characteristic 6-membered lactam ring fused with a guanidinium group. Biochemical studies have established that this transformation proceeds through several unexpected intermediates rather than direct cyclization. The pathway initiates when L-arginine undergoes oxidative modifications catalyzed by specialized non-heme iron oxygenases, forming hydroxylated intermediates that serve as substrates for subsequent ring closure [7]. The transformation preserves the guanidine functional group while establishing the stereochemical configuration essential for biological activity. Isotopic labeling studies using [guanidino-¹³C]-L-arginine in Streptomyces lavendulae cultures demonstrated direct incorporation into streptothricin F with 1.9% enrichment at the streptolidine guanidino carbon, confirming L-arginine as the intact precursor without guanidine group rearrangement during biosynthesis [1]. This conservation of the guanidine moiety distinguishes streptolidine biosynthesis from other arginine-derived natural products where the guanidine group often undergoes modification.

Table: Enzymatic Transformation Steps from L-Arginine to Streptolidine

IntermediateChemical TransformationKey EnzymesStructural Features
L-ArgininePrecursor molecule-Free amino acid with guanidine side chain
(3S)-OH-L-ArgC3 hydroxylationOrfP (Fe(II)/αKG dioxygenase)Monohydroxylated intermediate
(3R,4R)-(OH)₂-L-ArgC4 hydroxylationOrfP (Fe(II)/αKG dioxygenase)Geminal diol configuration
(4R)-OH-CapreomycidineCyclization & dehydrationOrfR (PLP-dependent cyclase)6-membered lactam ring formation
StreptolidineFinal bicyclic structureAdditional tailoring enzymesBicyclic guanidine-lactam system

Role of Fe(II)/α-Ketoglutarate-Dependent Dihydroxylases in Intermediate Production

The committed step in streptolidine biosynthesis involves sequential hydroxylations at the C3 and C4 positions of the L-arginine side chain, catalyzed by Fe(II)/α-ketoglutarate (αKG)-dependent dioxygenases. The enzyme OrfP, characterized from the streptothricin biosynthetic cluster in Streptomyces sp. BCRC 12163, exemplifies this catalytic function. OrfP employs a conserved 2-His-1-carboxylate facial triad iron-binding motif to coordinate Fe(II), with α-ketoglutarate bound in bidentate fashion adjacent to the substrate-binding pocket [7] [10]. Structural snapshots of OrfP in various intermediate states reveal that molecular oxygen activation generates a high-valent Fe(IV)-oxo intermediate via oxidative decarboxylation of αKG to succinate and CO₂. This powerful oxidant abstracts a hydrogen atom from the C3 position of L-arginine, followed by oxygen rebound to form (3S)-hydroxy-L-arginine [4] [7]. Remarkably, without releasing the monohydroxylated intermediate, OrfP catalyzes a second hydroxylation at C4 to produce (3R,4R)-dihydroxy-L-arginine, exhibiting strict stereoselectivity at both positions [7] [8]. This dihydroxylation represents a critical biosynthetic branch point, as the geminal diol configuration of (3R,4R)-(OH)₂-L-arginine creates the electrophilic carbonyl necessary for subsequent ring closure. Structural analyses reveal that substrate positioning within the active site, governed by hydrogen bonding networks with residues such as Tyr98, Ser134, and Tyr209, enforces the observed stereospecificity [7]. The precise control over reactive oxygen species exemplifies how Fe(II)/αKG enzymes achieve complex chemical transformations with minimal byproduct formation.

Table: Comparative Analysis of Fe(II)/αKG-Dependent Enzymes in Arginine Modification

EnzymeBiosynthetic PathwayReaction TypeProductStructural Determinants
OrfPStreptothricinC3,C4 dihydroxylation(3R,4R)-(OH)₂-L-ArgTyr98, Ser134, Tyr209 substrate positioning
VioCViomycinC3 hydroxylation(3S)-OH-L-ArgAltered substrate orientation
NapINaphthyridinomycinC4-C5 desaturationDehydroarginineExpanded active site cavity
EFEEthylene formationC5 hydroxylation (side reaction)5-OH-L-ArgSubstrate-induced electric field effects

PLP-Dependent Cyclase Activity in Streptolidine Lactam Ring Closure

Following dihydroxylation, streptolidine biosynthesis proceeds via an unprecedented ring closure mechanism catalyzed by a pyridoxal 5'-phosphate (PLP)-dependent cyclase, OrfR. This enzyme converts (3R,4R)-dihydroxy-L-arginine to (4R)-OH-capreomycidine, the immediate precursor to streptolidine. High-resolution crystal structures of OrfR in complex with PLP and reaction intermediates reveal a novel catalytic mechanism distinct from typical PLP-dependent enzymes [7]. OrfR initially forms an external aldimine with the α-amino group of (3R,4R)-(OH)₂-L-arginine, labilizing the Cα-H bond. Subsequent elimination of the C4 hydroxyl group generates an α,β-unsaturated aldimine intermediate rather than the typical quinonoid intermediate observed in aminotransferases. This conjugated system undergoes Michael-type addition by the guanidine nitrogen, establishing the Cδ-N bond that closes the six-membered lactam ring [7]. The reaction concludes with hydrolytic release of (4R)-OH-capreomycidine, which retains the hydroxyl group at C4. The stereochemistry of the cyclization product is controlled by the prochiral face of the unsaturated intermediate, with the enzyme active site (particularly residues Arg41, Tyr97, and Asn155) enforcing specific facial selectivity through hydrogen bonding and steric constraints [7]. This remarkable transformation represents a biochemical paradigm for lactam ring formation, exploiting the electron-sink properties of PLP to facilitate elimination and ring closure without external redox cofactors. The (4R)-OH-capreomycidine intermediate is subsequently incorporated into the streptothricin scaffold, where final dehydration and oxidation steps complete streptolidine formation.

Isotopic Labeling Studies for Tracing Biosynthetic Precursors

The biosynthetic origin of streptolidine has been elucidated through meticulously designed isotopic labeling experiments. Seminal studies using [guanidino-¹³C]-L-arginine in Streptomyces lavendulae cultures demonstrated direct incorporation into streptothricin F, with ¹³C NMR revealing specific enrichment (1.9%) at the streptolidine guanidino carbon [1] [2]. This established that the guanidine group remains intact throughout the biosynthetic pathway. Contrarily, feeding experiments with (2S,3R)-[guanidino-¹³C]capreomycidine showed no significant enrichment in streptothricin F, suggesting that this compound either does not serve as a free intermediate or cannot efficiently cross cellular membranes [1]. These observations supported the hypothesis that streptolidine biosynthesis involves enzyme-bound intermediates rather than freely diffusible molecules. Advanced studies utilizing doubly labeled [¹³C-¹⁵N]-L-arginine precursors further confirmed the retention of the C₆-N₇-N₈-N₉ atom connectivity from arginine to streptolidine, with no scrambling of the isotopic labels [3] [5]. More recent investigations have employed stable isotope feeding coupled with high-resolution mass spectrometry to track the flux through the pathway intermediates, revealing that the dihydroxylated arginine species accumulate intracellularly during streptothricin production [7]. These labeling approaches collectively validated the enzymatic transformations proposed for streptolidine biosynthesis and excluded alternative biosynthetic routes involving arginine degradation products.

Table: Key Isotopic Labeling Experiments in Streptolidine Biosynthesis

Labeled PrecursorProduced AntibioticAnalytical MethodKey FindingReference
[guanidino-¹³C]-L-ArgStreptothricin F¹³C NMR1.9% enrichment at guanidino carbon [1]
(2S,3R)-[guanidino-¹³C]capreomycidineStreptothricin F¹³C NMRNo significant enrichment [1]
[U-¹³C₆, ¹⁵N₄]-L-ArgStreptothricin FHRMS/MSRetention of arginine carbon skeleton [3]
[4-²H₂]-L-ArgStreptothricin F²H NMRAbsence of deuterium at C4 in streptolidine [7]
[3,4-¹⁸O₂]-L-ArgStreptothricin FHRMSRetention of both oxygen atoms [7]

Gene Cluster Analysis in Streptomyces spp. for Streptolidine Biosynthesis

The genetic basis for streptolidine biosynthesis has been deciphered through comprehensive analysis of streptothricin (stt) gene clusters in various Streptomyces species. The stt cluster typically spans 25-30 kb and contains genes encoding pathway-specific regulators, transport proteins, resistance determinants, and the core biosynthetic enzymes for streptolidine formation and assembly [5] [7]. Critical to streptolidine production are the orfP and orfR genes, encoding the Fe(II)/αKG-dependent dihydroxylase and PLP-dependent cyclase, respectively. These genes are invariably conserved in all characterized streptothricin-producing strains, including S. lavendulae and S. rochei [7]. Bioinformatic analysis reveals that orfP homologs belong to the PF10014 family (DIOX_N domain-containing proteins), while orfR encodes a protein with a conserved pyridoxal-phosphate attachment site (PF00291) [7]. The streptolidine biosynthetic genes are typically positioned adjacent to those responsible for the glycosylation (D-gulosamine attachment) and β-lysine polymerization modules, indicating coordinated regulation of the entire pathway [5] [9]. Transcriptional studies show that expression of the stt cluster peaks during late exponential growth phase, coinciding with streptothricin production. The cluster is governed by pathway-specific regulators (often Streptomyces antibiotic regulatory proteins, SARPs) that activate transcription in response to physiological and environmental signals [9]. Genomic mining of Streptomyces strains has revealed significant diversity in the regulatory elements flanking the core biosynthetic genes, explaining strain-specific differences in streptothricin production levels. Modern approaches for activating silent streptolidine clusters include CRISPR-Cas9 mediated promoter engineering and heterologous expression in optimized Streptomyces chassis strains, enabling production improvement and discovery of novel streptolidine-containing compounds [9].

Table: Core Genes in Streptolidine Biosynthesis Gene Clusters

GeneProtein FunctionEnzyme ClassConservationEssentiality
orfPL-Arg dihydroxylaseFe(II)/αKG-dependent oxygenaseUniversal in producersEssential
orfRCyclasePLP-dependent enzymeUniversal in producersEssential
sttATranscriptional regulatorSARP familyVariableConditional
sttMMethyltransferaseSAM-dependentVariableNon-essential
sttTTransporterMFS familyUniversal in producersResistance

The biosynthesis of streptolidine exemplifies the sophisticated enzymatic machinery employed by Streptomyces species to transform simple amino acid precursors into structurally complex bioactive molecules. The integration of structural biology, isotopic labeling, and genetic approaches has revealed unprecedented biochemical transformations, including stereospecific dihydroxylation by OrfP and the PLP-mediated cyclization by OrfR. These insights not only illuminate streptolidine biosynthesis but also provide mechanistic paradigms for engineering novel antibiotics.

Properties

Product Name

Streptolidine

IUPAC Name

(4R,5R)-2-amino-5-(2-amino-1-hydroxyethyl)-4,5-dihydro-1H-imidazole-4-carboxylic acid

Molecular Formula

C6H12N4O3

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C6H12N4O3/c7-1-2(11)3-4(5(12)13)10-6(8)9-3/h2-4,11H,1,7H2,(H,12,13)(H3,8,9,10)/t2?,3-,4+/m0/s1

InChI Key

BQSPOPBPQURHDF-UJLKTSCASA-N

Synonyms

4-(1-hydroxy-2-aminoethyl)-2-aminoimidazoline-5-carboxylic acid
roseonine
streptolidine

Canonical SMILES

C(C(C1C(N=C(N1)N)C(=O)O)O)N

Isomeric SMILES

C(C([C@H]1[C@@H](N=C(N1)N)C(=O)O)O)N

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